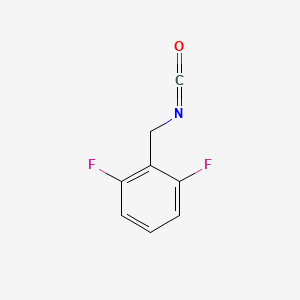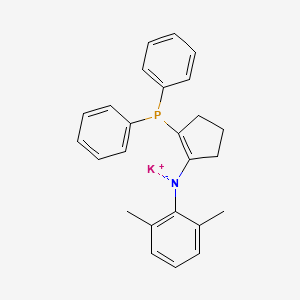![molecular formula C9H15NO3 B13154617 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one is a complex organic compound that features both an oxetane and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one typically involves multiple steps. One common approach starts with the preparation of the oxetane ring, which can be synthesized from readily available starting materials such as diethyl malonate. The oxetane ring is then functionalized with a hydroxymethyl group.
The next step involves the formation of the pyrrolidinone ring. This can be achieved through a cyclization reaction, where the oxetane derivative is reacted with an appropriate amine under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can act as a reactive site, participating in covalent bonding with target molecules. The pyrrolidinone ring may enhance the compound’s stability and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar in structure but lacks the pyrrolidinone ring.
Pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the oxetane moiety.
3-Iodopyrroles: Structurally related but contain an iodine atom instead of the oxetane ring.
Uniqueness
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one is unique due to the combination of the oxetane and pyrrolidinone rings in a single molecule
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO3/c11-4-9(5-13-6-9)3-7-1-2-10-8(7)12/h7,11H,1-6H2,(H,10,12) |
InChI Key |
JHKXHTAIASMWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1CC2(COC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


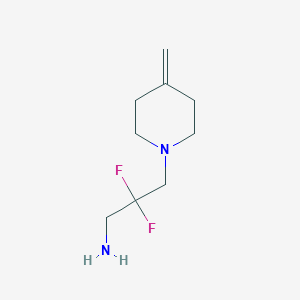
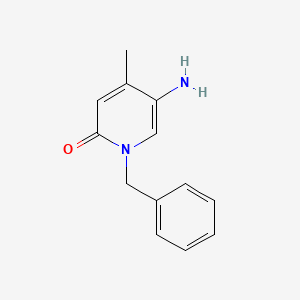
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
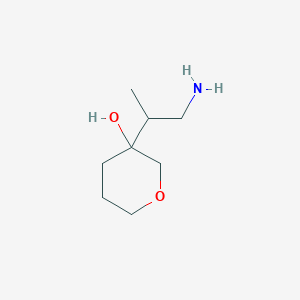
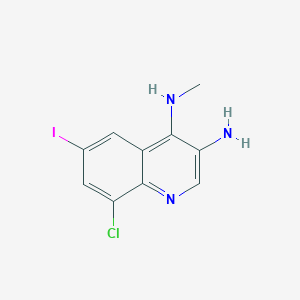
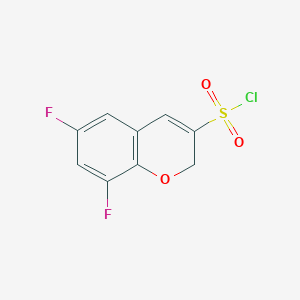
![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)

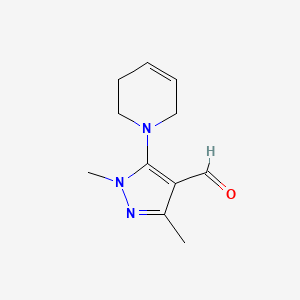
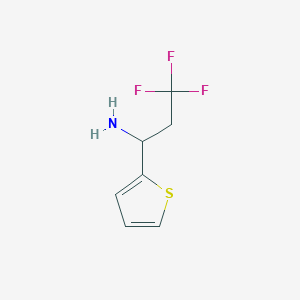

![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
